Ethyl 9-hexadecenoate

Übersicht

Beschreibung

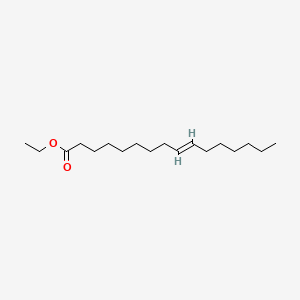

Ethyl 9-hexadecenoate, also known as 9-Hexadecenoic acid ethyl ester, is an organic compound with the molecular formula C18H34O2. It is a fatty acid ester derived from hexadecenoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 9-hexadecenoate can be synthesized through the esterification of 9-hexadecenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired product with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or hydroxylated derivatives.

Reduction: The compound can be reduced to form saturated esters.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under basic conditions.

Major Products Formed:

Oxidation: Epoxides and hydroxylated esters.

Reduction: Saturated esters such as ethyl hexadecanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 9-hexadecenoate serves as a precursor in the synthesis of various organic compounds. It is utilized in chemical reactions to produce other fatty acid esters and can undergo oxidation to form epoxides or hydroxylated derivatives. Additionally, it participates in nucleophilic substitution reactions, making it versatile in organic synthesis.

Biology

In biological research, this compound has been studied for its role in lipid metabolism. It influences enzymes involved in fatty acid synthesis and degradation, thereby affecting metabolic pathways. Notably, it has been identified as a potential biomarker for fat malabsorption conditions.

Case Study: Yeast Metabolism

Research involving Saccharomyces cerevisiae has shown that this compound interacts with various enzymes that regulate lipid metabolism. This interaction enhances growth and fermentation efficiency in yeast cultures, demonstrating its importance in biotechnological applications.

Medicine

This compound is under investigation for its therapeutic potential, particularly concerning inflammation and metabolic disorders. Preliminary studies suggest that it may modulate inflammatory responses and influence metabolic pathways related to obesity and diabetes .

Case Study: Inflammatory Responses

A study assessed the effects of this compound on inflammation markers in cellular models. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent .

Industry

In industrial applications, this compound is utilized as a flavoring agent and fragrance component due to its pleasant aroma profile. It is also incorporated into cosmetic formulations for its emollient properties.

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Used in oxidation and substitution reactions |

| Biology | Role in lipid metabolism | Influences enzyme activity in yeast |

| Medicine | Potential anti-inflammatory agent | Reduces pro-inflammatory cytokines |

| Industry | Flavoring and fragrance | Incorporated into cosmetic products |

Wirkmechanismus

The mechanism of action of ethyl 9-hexadecenoate involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate lipid metabolism by influencing enzymes involved in fatty acid synthesis and degradation. Additionally, it may interact with cell membrane receptors and signaling molecules, affecting various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ethyl palmitoleate: Another fatty acid ester with similar structural features but differing in the position of the double bond.

Ethyl oleate: A related ester with a longer carbon chain and a double bond at a different position.

Ethyl stearate: A saturated ester with no double bonds, making it more stable but less reactive.

Uniqueness: Ethyl 9-hexadecenoate is unique due to its specific double bond position, which imparts distinct chemical and biological properties. This structural feature influences its reactivity and interactions with biological molecules, making it valuable for specific applications in research and industry.

Biologische Aktivität

Ethyl 9-hexadecenoate, also known as ethyl palmitoleate, is a fatty acid ester that has garnered attention for its diverse biological activities. This compound is primarily derived from hexadecenoic acid and ethanol, and it is found in various natural oils and fats, particularly in the yeast Saccharomyces cerevisiae. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 282.46 g/mol

- CAS Number : 54546-22-4

- Structure : this compound features a long hydrophobic carbon chain with a double bond at the ninth carbon position.

1. Potential as a Biomarker

Research has investigated this compound's role as a biomarker for fat malabsorption. Its presence in biological systems may indicate metabolic states related to lipid absorption and metabolism, particularly in conditions affecting dietary fat assimilation .

2. Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various microorganisms, including bacteria and fungi. However, further research is needed to elucidate the specific mechanisms and efficacy against different pathogens .

3. Role in Yeast Metabolism

In yeast, particularly Saccharomyces cerevisiae, this compound serves as a metabolite that influences lipid metabolism. It interacts with enzymes involved in lipid biosynthesis, potentially affecting yeast growth and fermentation efficiency . This interaction is crucial for applications in fermentation technology and flavor development.

4. Nanoparticle Development

This compound has been utilized in the formulation of nanoparticles for drug delivery systems. Its properties may enhance the stability and bioavailability of therapeutic agents, making it a promising candidate in pharmaceutical applications .

Case Studies

A study exploring various extracts from Onosma gmelinii highlighted the antimicrobial activity of ethyl derivatives, including this compound. The study reported significant zones of inhibition against specific bacterial strains, indicating its potential as an antimicrobial agent .

| Extract Type | Zone of Inhibition (mm) |

|---|---|

| This compound | 16.87 (against tested strains) |

| Standard Antibiotic (Streptomycin) | Comparison needed |

Interaction Studies

Investigations into the metabolic pathways involving this compound have shown its influence on fermentation processes in yeast cultures. These studies suggest that optimizing conditions for its production could enhance flavor profiles in fermented products .

Eigenschaften

IUPAC Name |

ethyl (E)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELGPLUONQGOHF-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54546-22-4 | |

| Record name | NSC-122038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ethyl 9-hexadecenoate and where is it found?

A1: this compound is a fatty acid ethyl ester. It's a naturally occurring compound found in various sources, including the gall of French Landaise geese [], sweet radix puerariae flour paste [], and the seed oil of Zanthoxylum alatum Roxb []. It's also a significant component in certain fermented foods like Kedong sufu, a Chinese fermented soybean product, where it contributes to the savory flavor profile [].

Q2: How does the production of this compound differ in aerobic vs. anaerobic fermentation?

A2: Research suggests that the production of this compound is influenced by the fermentation process. In wine fermentations, this compound was found to be produced more abundantly under anaerobic conditions compared to aerobic conditions [].

Q3: What role does this compound play in food products?

A3: this compound contributes to the flavor profile of various food and beverage products. In sweet radix puerariae flour paste, it's identified as one of the main esters contributing to the overall aroma []. Similarly, it plays a role in the development of desirable flavors during the ripening of Kedong sufu [].

Q4: Does pasteurization affect the levels of this compound in fruit juices?

A4: Yes, pasteurization can impact the concentration of this compound in fruit juices. A study on jackfruit juice from different cultivars found that this compound was newly detected after pasteurization in certain cultivars []. This suggests that the heat treatment involved in pasteurization can lead to the formation of this compound.

Q5: What is the potential of this compound as a source of bioactive compounds?

A5: While more research is needed, this compound is found alongside other compounds with known biological activities. For example, in the endophytic fungi Shiraia sp. Slf14, it's found with compounds exhibiting antibacterial properties []. Further investigation into its potential synergistic effects could be of interest.

Q6: Are there analytical techniques to identify and quantify this compound?

A6: Yes, gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for identifying and quantifying this compound in various matrices. It's frequently used in conjunction with headspace solid-phase microextraction (HS-SPME) to analyze volatile compounds in food and beverage samples [, , ].

Q7: Has this compound been identified in other organisms aside from plants and fungi?

A7: Yes, research indicates the presence of this compound in the extract of the microalga Spirulina platensis, which is known for its antioxidant properties. GC-MS analysis revealed this compound as one of the compounds present in the extract [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.